

Application Notes and Protocols for ER-27319 in Mast Cell Degranulation Assays

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Compound of Interest		
Compound Name:	ER-27319	
Cat. No.:	B1623812	Get Quote

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Introduction

Mast cells are critical effector cells in the allergic and inflammatory response.[1][2] Upon activation, often through the cross-linking of the high-affinity IgE receptor (Fc ϵ RI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators including histamine, proteases (like β -hexosaminidase and tryptase), arachidonic acid metabolites (prostaglandins and leukotrienes), and cytokines.[1][3][4] This process is central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[5][6]

A key signaling molecule in the FcɛRI pathway is the spleen tyrosine kinase (Syk).[2][5] Following receptor aggregation, Syk is recruited and activated, initiating a cascade of downstream signaling events that are essential for mast cell degranulation and the synthesis of inflammatory mediators.[2][5][7] Consequently, inhibition of Syk represents a promising therapeutic strategy for allergic and inflammatory conditions.[2][6]

ER-27319 is an acridone-related compound that has been identified as a potent and selective inhibitor of Syk kinase.[3][4][8] It effectively blocks the tyrosine phosphorylation of Syk that is induced by FcɛRI engagement in both rodent and human mast cells.[3][4] This inhibitory action abrogates mast cell degranulation and the release of allergic mediators, highlighting the therapeutic potential of **ER-27319** in the treatment of allergic diseases.[3][4]



These application notes provide a detailed protocol for assessing the inhibitory effect of **ER-27319** on mast cell degranulation, along with a summary of its reported efficacy and a visualization of its mechanism of action.

Quantitative Data Summary

The inhibitory effects of **ER-27319** on the release of various inflammatory mediators from mast cells are summarized below. The data demonstrates a dose-dependent inhibition of mediator release with an approximate IC50 of 10 μ M in rat peritoneal mast cells.[3]

Cell Type	Mediator	Stimulus	ER-27319 Concentrati on (μM)	% Inhibition	IC50 (μM)
Rat Peritoneal Mast Cells	Histamine	Antigen	30	>80	~10
Prostaglandin D2	Antigen	30	>80	~10	
pLTs (Leukotrienes)	Antigen	30	>80	~10	
Human Cultured Mast Cells	Histamine	anti-IgE	30	>80	Not specified
Arachidonic Acid	anti-IgE	30	>80	Not specified	
RBL-2H3 Cells	TNF-α	Antigen	Not specified	Not specified	10

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Inhibition by ER-27319

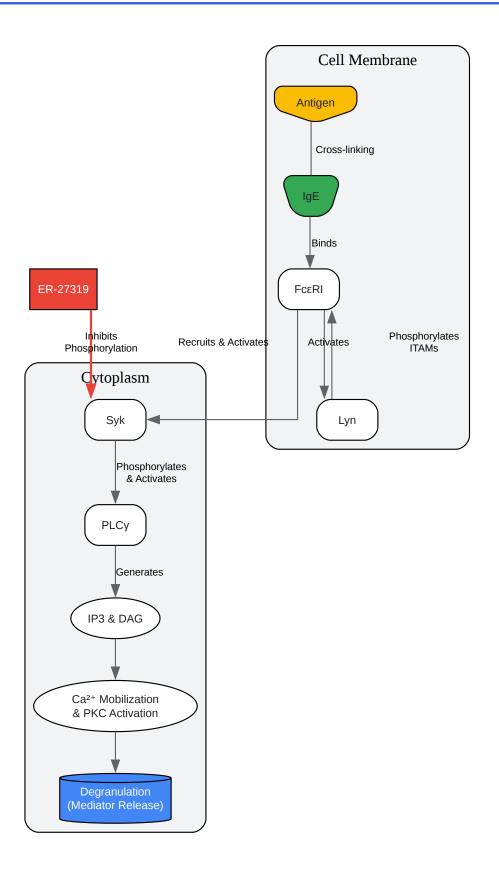




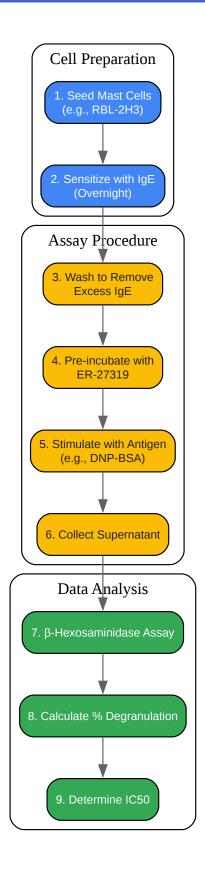


The following diagram illustrates the key steps in the FcɛRI signaling cascade leading to mast cell degranulation and highlights the point of inhibition by **ER-27319**.









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